molecular formula C18H25NO3 B4278949 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B4278949
M. Wt: 303.4 g/mol
InChI Key: CEHUAPDITCBLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. Diclofenac is synthesized using various methods, and its mechanism of action involves inhibiting the production of prostaglandins, which are responsible for pain and inflammation. In

Mechanism of Action

2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid inhibits the production of prostaglandins by blocking the activity of cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are responsible for pain, inflammation, and fever. By inhibiting the production of prostaglandins, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid reduces pain, inflammation, and fever.
Biochemical and Physiological Effects
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has various biochemical and physiological effects, including reducing pain, inflammation, and fever. It also has analgesic and antipyretic effects. 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce the production of cytokines, which are responsible for inflammation. Additionally, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its well-established mechanism of action, its availability, and its low cost. However, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid also has limitations, including its potential toxicity and its effects on the immune system. Researchers should carefully consider the potential risks and benefits of using 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments.

Future Directions

There are several future directions for the study of 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. One potential direction is the development of new synthesis methods to improve yield, purity, and cost-effectiveness. Another potential direction is the study of 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid's effects on the immune system and its potential use in treating autoimmune disorders. Additionally, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid's potential use in cancer treatment should be further explored, including its effects on cancer stem cells. Finally, the potential risks and benefits of using 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments should be further studied to ensure its safe and effective use.

Scientific Research Applications

2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been used in veterinary medicine to treat pain and inflammation in animals.

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-11-8-9-14(12(2)10-11)13(3)19-17(20)15-6-4-5-7-16(15)18(21)22/h8-10,13,15-16H,4-7H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHUAPDITCBLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.